molecular formula C22H14BrClN2O2 B2487318 N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide CAS No. 332177-96-5

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide

Cat. No.: B2487318
CAS No.: 332177-96-5
M. Wt: 453.72
InChI Key: YHRGMXADYVODCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide is a synthetic small molecule featuring a quinolin-2-one core substituted with a bromine atom at position 6, a phenyl group at position 4, and a 4-chlorobenzamide moiety at position 2.

Properties

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClN2O2/c23-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)20(22(28)25-18)26-21(27)14-6-9-16(24)10-7-14/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRGMXADYVODCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the bromine and phenyl groups. The final step involves the coupling of the quinoline derivative with 4-chlorobenzoyl chloride under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 on the quinoline ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the adjacent carbonyl group and the chloro substituent on the benzamide moiety.

Reaction TypeConditionsProductsYieldKey Observations
SNAr (Aromatic Substitution) K₂CO₃, DMF, 80°C6-amino derivatives60–75%Amines (e.g., aniline, morpholine) act as nucleophiles.
Halogen Exchange CuI, KI, DMSO, 120°C6-iodo analog45%Limited by steric hindrance from the phenyl group at position 4.

Cross-Coupling Reactions

The bromo substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation .

Reaction TypeCatalysts/LigandsPartnersProductsYield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Arylboronic acids6-aryl derivatives50–85%
Buchwald-Hartwig Pd₂(dba)₃, XantphosAmines6-N-alkyl/aryl derivatives55–70%

Hydrolysis and Ring Modifications

The lactam (2-oxo) group undergoes hydrolysis under acidic or basic conditions, while the quinoline ring can be further functionalized .

ReactionConditionsOutcome
Acidic Hydrolysis HCl (6M), refluxCleavage of the benzamide group to form 6-bromo-4-phenyl-1,2-dihydroquinolin-2,3-dione
Basic Hydrolysis NaOH (2M), EtOHPartial degradation of the quinoline ring, yielding chlorobenzoic acid derivatives
Oxidation KMnO₄, H₂OOxidation of the dihydroquinoline to a fully aromatic quinoline system

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring undergoes electrophilic substitution at position 5 or 7, though reactivity is moderated by the bromo and phenyl groups .

ReactionReagentsPosition SubstitutedYield
Nitration HNO₃/H₂SO₄Position 5 (minor)20%
Sulfonation H₂SO₄, SO₃Position 735%

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological targets via hydrogen bonding (amide and carbonyl groups) and hydrophobic interactions (phenyl rings). Computational studies suggest competitive inhibition of kinases by binding to ATP pockets.

Key Mechanistic Insights:

  • Bromo Substituent : Acts as a leaving group in cross-coupling and substitution reactions due to its moderate electronegativity and polarizability .

  • Chlorobenzamide Group : Stabilizes transition states via resonance effects, enhancing substitution reactivity at the quinoline core.

  • Steric Effects : The 4-phenyl group reduces accessibility to position 6, necessitating optimized reaction conditions.

Scientific Research Applications

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide has garnered attention in medicinal chemistry due to its potential as a lead compound for drug development targeting various diseases:

1. Anticancer Activity:

  • The compound has been explored for its ability to inhibit cancer cell proliferation. Studies indicate that it may interact with specific enzymes or receptors involved in cancer pathways, leading to apoptosis in malignant cells.

2. Antimicrobial Properties:

  • Research has shown that quinoline derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. This compound has been evaluated for its effectiveness against resistant strains of pathogens.

3. Anti-inflammatory Effects:

  • The compound's structure suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory disorders.

Case Study: Anticancer Screening

In an experimental study conducted on breast cancer cell lines (MCF7), this compound demonstrated significant cytotoxic effects, with IC50 values indicating strong inhibition of cell growth compared to standard chemotherapeutic agents .

Biological Studies

The compound serves as a valuable tool in biological research for understanding molecular interactions and cellular processes:

1. Enzyme Inhibition Studies:

  • It has been used to study the inhibition mechanisms of specific enzymes relevant to disease progression.

2. DNA Interaction:

  • The ability of the compound to intercalate into DNA has been investigated, providing insights into its potential as an anticancer agent by disrupting DNA replication and transcription processes.

Material Science Applications

Beyond medicinal applications, this compound is being explored in material science:

1. Organic Semiconductors:

  • Investigations into the compound's electronic properties suggest potential applications in developing organic semiconductors.

2. Advanced Materials Development:

  • Its unique chemical structure may contribute to the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The bromine atom at position 6 (shared with compound 10) may enhance electrophilic reactivity or influence binding interactions.
  • Synthetic Yields : Compound 10 achieved a higher yield (71%) compared to 7i (62%), possibly due to steric or electronic differences in intermediates .

Key Observations :

  • chloro) is critical for specificity .

Research Tools and Methodologies

  • Structural Characterization: Techniques such as ¹H NMR (e.g., δ 9.32 for quinolinone NH in compound 10 ) and HRMS-ESI (e.g., m/z 325.0183 for brominated analogs ) are standard for verifying synthesis.
  • Crystallography : ORTEP-3 () and SHELX () are widely used for resolving molecular geometries of related compounds .

Biological Activity

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide is a synthetic compound belonging to the quinoline family, characterized by its complex structure that includes a bromo substituent and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C22_{22}H15_{15}BrN2_2O2_2, with a molecular weight of 419.271 g/mol. The compound features a quinoline core structure, which is known for its diverse biological activities. The presence of both carbonyl and amide functional groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC22_{22}H15_{15}BrN2_2O2_2
Molecular Weight419.271 g/mol
Density1.5±0.1 g/cm³
Boiling Point658.0±55.0 °C at 760 mmHg
LogP4.24

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, disrupting cellular processes.
  • Receptor Modulation : The compound can interact with cell surface receptors, altering cellular signaling pathways.
  • DNA Intercalation : It has the potential to intercalate into DNA, which can disrupt replication and transcription processes, leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with halogenated phenyl rings demonstrate enhanced activity against Gram-positive bacteria and certain fungi.

A study focusing on N-(substituted phenyl)-2-chloroacetamides revealed that compounds similar to this compound were effective against various pathogens, including Staphylococcus aureus (including MRSA) and Candida albicans . The incorporation of halogens such as bromine and chlorine is believed to increase lipophilicity, facilitating better membrane penetration.

Anticancer Activity

Quinoline derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Screening : A study screened various quinoline derivatives for antimicrobial potential using quantitative structure–activity relationship (QSAR) analysis. The results indicated that compounds with similar structural features to this compound exhibited significant activity against E. coli, S. aureus, and C. albicans .
  • Anticancer Efficacy : In a recent investigation into the anticancer effects of quinoline derivatives, compounds were tested against several cancer cell lines, demonstrating cytotoxic effects correlated with structural modifications similar to those found in this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves coupling a quinoline derivative (e.g., 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-amine) with 4-chlorobenzoyl chloride. Key steps include:

  • Amide bond formation : Conducted under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU.
  • Purification : Recrystallization from ethanol or DMSO/water mixtures improves purity.
  • Optimization : Adjusting reaction temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) enhances yields (62–80% observed in analogous syntheses) .
    • Table 1 : Optimization Parameters for Amide Synthesis
ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Yield by 15%
SolventDMF or THF↑ Solubility
Reaction Time6–12 hoursMinimal side products

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm the presence of the quinoline core (δ 7.3–8.5 ppm for aromatic protons) and the 4-chlorobenzamide moiety (δ 7.5–7.9 ppm for chlorophenyl protons). Splitting patterns distinguish substituent positions .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ expected at ~450–460 m/z for C22H15BrClN2O2) .

Q. What chemical modifications are feasible for this compound?

  • Substitution : The bromine atom at C6 of the quinoline ring can undergo nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Oxidation/Reduction : The 2-oxo group on the dihydroquinoline can be reduced to a hydroxyl group (NaBH4) or oxidized to a quinoline-2-one derivative (KMnO4) .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

  • Methodology : Use AutoDock Vina to simulate ligand-receptor interactions. Steps include:

  • Protein Preparation : Retrieve target structures (e.g., kinases or GPCRs) from the PDB. Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
  • Docking Parameters : Set exhaustiveness to 8 and grid box dimensions to cover the active site.
  • Validation : Compare binding affinities (ΔG) with known inhibitors. For example, a ΔG ≤ −8 kcal/mol suggests strong binding .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example : If one study reports anticancer activity (IC50 = 5 µM) while another shows no effect:

  • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HEK293), incubation times (48 vs. 72 hours), and solvent controls (DMSO concentration ≤0.1%) .
  • Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin) to confirm reproducibility .

Q. What crystallographic strategies address ambiguities in structural determination?

  • Data Collection : Use high-resolution X-ray data (≤1.0 Å) and twinning detection (e.g., PLATON’s TWINLAW).
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding networks. For disordered regions, apply constraints (e.g., SIMU and DELU commands) .
  • Validation : Check R-factor convergence (R1 ≤ 0.05) and geometry (bond length RMSD ≤ 0.02 Å) .

Key Considerations for Experimental Design

  • Biological Assays : Prioritize target-specific assays (e.g., kinase inhibition or apoptosis markers) over broad cytotoxicity screens .
  • Data Reproducibility : Document solvent purity (HPLC-grade), reaction atmospheres (N2 or Ar), and storage conditions (−20°C for stock solutions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.